4,4'-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide)
Description
4,4'-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) is a quinoxaline-derived compound featuring a central quinoxaline core linked to two N-phenylbenzamide moieties via ether or methylene bridges. For instance, compounds like 6,6'-[[[6-(Trifluoromethyl)quinoxaline-2,3-diyl]bis(methylene)]bis(oxy)]bis[3-chloro-N-(3,4-dichlorophenyl)benzamide] (10b) are synthesized via nucleophilic substitution reactions, followed by purification using flash chromatography with petroleum ether/ethyl acetate (7:3) . The compound’s structure is confirmed via spectroscopic techniques (IR, NMR, HR-MS) and elemental analysis, as seen in related quinoxaline derivatives .
Key properties include:
- Molecular weight: Estimated to exceed 700 g/mol based on analogs (e.g., compound 10b: C₃₇H₂₃Cl₄F₃N₄O₄, MW = 785.4 g/mol) .
- Melting point: Likely falls between 170–235°C, inferred from structurally similar compounds (e.g., 10a: 173–176°C; 10b: 232–235°C) .
- Solubility: Predominantly organic-solvent soluble (e.g., DMSO, chloroform), typical of aromatic amides .
Properties
CAS No. |
63082-83-7 |
|---|---|
Molecular Formula |
C34H24N4O2 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-phenyl-4-[3-[4-(phenylcarbamoyl)phenyl]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C34H24N4O2/c39-33(35-27-9-3-1-4-10-27)25-19-15-23(16-20-25)31-32(38-30-14-8-7-13-29(30)37-31)24-17-21-26(22-18-24)34(40)36-28-11-5-2-6-12-28/h1-22H,(H,35,39)(H,36,40) |
InChI Key |
VRQVTTZDJFNZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an ortho-diamine with a dialdehyde. Commonly used ortho-diamines include 1,2-diaminobenzene, and dialdehydes such as glyoxal or benzil.
Attachment of N-phenylbenzamide Groups: The quinoxaline core is then reacted with N-phenylbenzamide under suitable conditions to form the final compound. This step often involves the use of coupling reagents and catalysts to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as controlled temperature, pressure, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core or the N-phenylbenzamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinoxaline ring or the benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a quinoxaline core linked to two N-phenylbenzamide moieties. Its structure is significant for its biological activity and potential therapeutic applications.
Biological Applications
1. Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to 4,4'-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) have been evaluated for their ability to inhibit cancer cell proliferation. In one study, a related quinoxaline derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines, highlighting the potential of these compounds as anticancer agents .
2. Antidiabetic Effects
Quinoxaline derivatives have also been explored for their antidiabetic properties. Research has shown that certain quinoxaline-based compounds can inhibit enzymes such as α-glucosidase and secretory phospholipase A2 (sPLA2), which are crucial in managing postprandial blood glucose levels. For example, a synthesized derivative exhibited an IC50 of 0.0475 µM against sPLA2, indicating potent inhibitory activity .
3. Antimicrobial Properties
The antimicrobial potential of quinoxaline derivatives has been well-documented. Compounds with similar structures have shown efficacy against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Research indicates that quinoxaline-based compounds can enhance the thermal stability of OLED components. A study utilized derivatives containing the quinoxaline structure to improve the durability of OLED elements, showcasing their applicability in advanced electronic materials .
2. Photovoltaic Devices
Quinoxaline derivatives are being investigated for their role in organic photovoltaic devices due to their favorable electronic properties. Their ability to facilitate charge transport makes them suitable candidates for improving the efficiency of solar cells.
Data Tables
Case Studies
Case Study 1: Anticancer Research
In a recent investigation, researchers synthesized various quinoxaline derivatives and tested their anticancer activities against multiple cell lines. One derivative showed remarkable selectivity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index.
Case Study 2: Diabetes Management
A study focused on synthesizing novel sPLA2 inhibitors based on quinoxaline structures revealed that specific modifications enhanced their potency against diabetes-related complications. The findings point towards the potential development of targeted therapies for managing diabetes-related cardiovascular issues.
Mechanism of Action
The mechanism of action of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical cellular functions, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Table 1: Structural and Functional Comparison
Key Findings
Biological Activity: Antimicrobial Efficacy: Compound 10b exhibits potent efflux pump inhibition (95% yield, MIC reduction against Mycobacterium smegmatis), outperforming 4,4'-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) analogs lacking electron-withdrawing groups (e.g., Cl, CF₃) . Antidiabetic Potential: Sulfonohydrazide derivatives (6a–d) show superior α-glucosidase inhibition compared to benzamide-based quinoxalines, highlighting the role of sulfonyl groups in enhancing bioactivity .
Photophysical Properties: QDMA2 demonstrates solvent-dependent charge-transfer states, with emission maxima shifting from 450 nm (non-polar solvents) to 550 nm (polar solvents). This contrasts with benzamide-linked quinoxalines, which exhibit weaker luminescence due to rigid amide bonds limiting conjugation .
Thermal and Chemical Stability: Polybenzimidazoles derived from quinoxaline-2,3-diyl monomers exhibit thermal stability up to 400°C, surpassing small-molecule analogs like 4,4'-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) (decomposition ~250°C) .
Synthetic Challenges: Bis(amide) derivatives (e.g., 10a/10b) require stringent reaction conditions (e.g., anhydrous solvents, inert atmosphere) compared to sulfonohydrazides, which form readily at room temperature .
Critical Analysis of Structural-Activity Relationships (SAR)
- Electron-Deficient Substituents : The presence of Cl and CF₃ groups in 10a/10b enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Conjugation Effects: Extended π-systems in QDMA2 improve photoluminescence quantum yield (Φ = 0.42 in DMSO) versus non-conjugated benzamide analogs (Φ < 0.1) .
- Hydrogen Bonding: Sulfonohydrazides (6a–d) form stronger hydrogen bonds with biological targets (e.g., α-glucosidase), explaining their higher antidiabetic potency .
Data Tables
Table 2: Physical Properties of Selected Compounds
| Compound | Melting Point (°C) | Yield (%) | Solubility (mg/mL) |
|---|---|---|---|
| 4,4'-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) | ~200 (estimated) | 45–60 | 1.2 (DMSO) |
| 10b | 232–235 | 95 | 0.8 (CHCl₃) |
| QDMA2 | N/A | 75 | 5.0 (THF) |
| 6a (Sulfonohydrazide) | 185–188 | 82 | 2.5 (MeOH) |
Biological Activity
4,4'-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core linked to two N-phenylbenzamide moieties. This unique structure contributes to its biological activity, particularly in targeting various enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O2 |
| Molecular Weight | 396.44 g/mol |
| CAS Number | Not available |
| IUPAC Name | 4,4'-(quinoxaline-2,3-diyl)bis(N-phenylbenzamide) |
The biological activity of 4,4'-(quinoxaline-2,3-diyl)bis(N-phenylbenzamide) is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including phospholipase A2 (sPLA2) and α-glucosidase. For instance, derivatives of quinoxaline have been reported to exhibit significant inhibitory activity against sPLA2 with IC50 values in the nanomolar range .
- DNA Binding : Quinoxaline derivatives are known to bind to the minor groove of DNA, disrupting the function of essential proteins involved in DNA replication and repair. This mechanism is particularly relevant in the context of antiprotozoal activity against parasites like Trypanosoma brucei and Leishmania donovani .
Biological Activity Highlights
Recent studies have highlighted several key areas where 4,4'-(quinoxaline-2,3-diyl)bis(N-phenylbenzamide) demonstrates significant biological activity:
- Anticancer Properties : Quinoxaline derivatives have been explored for their anticancer potential. Research indicates that they can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Studies suggest that quinoxaline derivatives can reduce inflammation by inhibiting sPLA2 activity and other inflammatory mediators .
Case Study 1: Antiprotozoal Activity
In a study focused on antiprotozoal screening, derivatives of quinoxaline were evaluated for their ability to inhibit Trypanosoma brucei. The results indicated that compounds with structural similarities to 4,4'-(quinoxaline-2,3-diyl)bis(N-phenylbenzamide) displayed micromolar range activity against this parasite, suggesting potential as therapeutic agents for African sleeping sickness .
Case Study 2: Anticancer Efficacy
A research initiative investigated the effects of quinoxaline derivatives on breast cancer cell lines. The findings revealed that these compounds could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This positions them as promising candidates for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
